molecular formula C8H4ClF2NO3 B1412987 2',3'-Difluoro-5'-nitrophenacyl chloride CAS No. 1803787-84-9

2',3'-Difluoro-5'-nitrophenacyl chloride

Cat. No.: B1412987
CAS No.: 1803787-84-9
M. Wt: 235.57 g/mol
InChI Key: ACHOMTPHPNXIIF-UHFFFAOYSA-N
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Description

2’,3’-Difluoro-5’-nitrophenacyl chloride is an organic compound with the molecular formula C8H4ClF2NO3 It is a derivative of phenacyl chloride, where the phenyl ring is substituted with two fluorine atoms at the 2’ and 3’ positions and a nitro group at the 5’ position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’-Difluoro-5’-nitrophenacyl chloride typically involves the chlorination of a precursor compound followed by nitration and fluorination steps. One common method starts with the chlorination of 2’,3’-difluoroacetophenone to form 2’,3’-difluoro-5’-chlorophenacyl chloride. This intermediate is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 5’ position, resulting in the formation of 2’,3’-Difluoro-5’-nitrophenacyl chloride .

Industrial Production Methods

Industrial production of 2’,3’-Difluoro-5’-nitrophenacyl chloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations. The use of advanced purification techniques, such as recrystallization and chromatography, ensures high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2’,3’-Difluoro-5’-nitrophenacyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2’,3’-Difluoro-5’-nitrophenacyl chloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’,3’-Difluoro-5’-nitrophenacyl chloride involves its interaction with biological molecules through its reactive functional groups. The nitro group can participate in redox reactions, while the phenacyl chloride moiety can undergo nucleophilic substitution, allowing it to modify proteins and other biomolecules. These interactions can affect various molecular targets and pathways, leading to changes in cellular functions and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2’,3’-Difluoro-5’-nitrophenacyl chloride is unique due to the presence of both fluorine and nitro groups, which impart distinct electronic and steric properties. These modifications enhance its reactivity and stability, making it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-1-(2,3-difluoro-5-nitrophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClF2NO3/c9-3-7(13)5-1-4(12(14)15)2-6(10)8(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHOMTPHPNXIIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)CCl)F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClF2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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